



## Application Notes: Flow Cytometry Analysis of CD39 Expression in Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | h-NTPDase-IN-5 |           |
| Cat. No.:            | B12385734      | Get Quote |

#### Introduction

CD39, also known as Ectonucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), is a critical ectoenzyme that regulates extracellular purinergic signaling.[1] It functions as a key component of an enzymatic cascade that dephosphorylates extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP). [1][2][3][4] This action, often coupled with the activity of CD73 (Ecto-5'-nucleotidase), which converts AMP to adenosine, shifts the extracellular environment from a pro-inflammatory state driven by ATP to an immunosuppressive one mediated by adenosine.[5][6]

CD39 is expressed on various immune cells, including subsets of T cells, B cells, NK cells, and dendritic cells.[5][7][8] Its expression is particularly prominent on regulatory T cells (Tregs) and is considered a marker of T cell activation and exhaustion.[2][9][10] In the context of cancer and chronic infections, the upregulation of CD39 on tumor-infiltrating lymphocytes contributes to an immunosuppressive microenvironment, hindering effective anti-tumor immune responses. [11][12][13] Consequently, the CD39/CD73 pathway has emerged as a significant target for drug development in immuno-oncology.[1][14]

These application notes provide a detailed protocol for the detection and quantification of CD39 expression on human lymphocyte subsets using multicolor flow cytometry, a powerful technique for single-cell analysis.[8]

## CD39/CD73 Purinergic Signaling Pathway



The diagram below illustrates the central role of CD39 in the purinergic signaling pathway. Extracellular ATP, often released from stressed or dying cells, acts as a "danger signal." CD39 initiates the conversion of this pro-inflammatory ATP into AMP. Subsequently, CD73 completes the process by converting AMP to adenosine. Adenosine then binds to A2A receptors on effector immune cells, such as T cells and NK cells, triggering intracellular signaling that suppresses their cytotoxic and inflammatory functions.

Caption: The CD39/CD73 enzymatic cascade converts pro-inflammatory ATP to immunosuppressive adenosine.

# Experimental Protocols Part 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation. Freshly collected blood is recommended.[15]

#### Materials & Reagents

| Item                                            | Vendor Example  |
|-------------------------------------------------|-----------------|
| Whole Blood Collection Tubes (EDTA)             | BD Vacutainer™  |
| Ficoll-Paque™ PLUS                              | GE Healthcare   |
| Phosphate-Buffered Saline (PBS), Ca++/Mg++ free | Gibco™          |
| Fetal Bovine Serum (FBS)                        | Gibco™          |
| 15 mL / 50 mL Conical Tubes                     | Falcon®         |
| Serological Pipettes                            | Corning®        |
| Benchtop Centrifuge                             | Beckman Coulter |

#### Procedure



- Blood Dilution: Dilute anticoagulated whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Ficoll Underlayering: Carefully layer 15 mL of the diluted blood over 10 mL of room temperature Ficoll-Paque™ in a new 50 mL conical tube. To avoid mixing, hold the tube at a 45° angle and add the blood slowly.
- Density Gradient Centrifugation: Centrifuge the tubes with the brake off.

| Parameter        | Value      |
|------------------|------------|
| Speed            | 500 x g    |
| Time             | 25 minutes |
| Temperature      | 20-25°C    |
| Centrifuge Brake | Off        |

- PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer. Using a clean pipette, collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
- Washing: Transfer the collected PBMCs to a new 50 mL conical tube. Add PBS to bring the volume to 40 mL and mix gently.
- Cell Pelletting: Centrifuge the cells to form a pellet.

| Parameter   | Value      |
|-------------|------------|
| Speed       | 300 x g    |
| Time        | 10 minutes |
| Temperature | 4°C        |

• Final Wash: Discard the supernatant and repeat the wash step (Step 6) one more time.



Cell Counting: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry
Staining Buffer (e.g., PBS + 2% FBS + 2mM EDTA). Perform a cell count using a
hemocytometer or automated cell counter and assess viability with Trypan Blue. Proceed to
antibody staining.

## Flow Cytometry Experimental Workflow

The following diagram outlines the key steps for analyzing CD39 expression on lymphocytes, from initial sample preparation to final data analysis.





Click to download full resolution via product page

Caption: Standard workflow for flow cytometry analysis of lymphocyte surface markers.



## Part 2: Antibody Staining and Flow Cytometry Analysis

This protocol details the staining of PBMCs for CD39 and various lymphocyte lineage markers.

Recommended Materials & Antibody Panel

| Reagent                                      | Purpose                                | Example Clone  |
|----------------------------------------------|----------------------------------------|----------------|
| Flow Cytometry Staining Buffer (FACS Buffer) | Cell washing and antibody dilution     | PBS + 2% FBS   |
| Fc Block (e.g., Human<br>TruStain FcX™)      | Prevents non-specific antibody binding | BioLegend      |
| Live/Dead Viability Dye                      | Excludes dead cells from analysis      | Zombie Violet™ |
| Anti-human CD3 Antibody                      | Pan T Cell Marker                      | UCHT1          |
| Anti-human CD4 Antibody                      | Helper T Cell Marker                   | RPA-T4         |
| Anti-human CD8 Antibody                      | Cytotoxic T Cell Marker                | RPA-T8         |
| Anti-human CD19 Antibody                     | B Cell Marker                          | HIB19          |
| Anti-human CD56 Antibody                     | NK Cell Marker                         | HCD56          |
| Anti-human CD39 Antibody                     | Target of Interest                     | A1             |

Staining Protocol



| Step               | Procedure                                                                                                    | Incubation Time | Temperature      |
|--------------------|--------------------------------------------------------------------------------------------------------------|-----------------|------------------|
| 1. Aliquot Cells   | Aliquot 1 x 10 <sup>6</sup> PBMCs in 100 μL of FACS Buffer into a 5 mL polystyrene flow cytometry tube.      | -               | -                |
| 2. Viability Stain | Add viability dye according to the manufacturer's protocol.                                                  | 15-30 min       | Room Temp (Dark) |
| 3. Wash            | Add 2 mL of FACS Buffer, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant.                | -               | 4°C              |
| 4. Fc Block        | Resuspend the cell pellet in 100 μL of FACS Buffer containing Fc Block.                                      | 10 min          | 4°C              |
| 5. Surface Stain   | Add the pre-titrated cocktail of fluorochrome-conjugated antibodies (e.g., CD3, CD4, CD8, CD19, CD56, CD39). | 30 min          | 4°C (Dark)       |
| 6. Final Wash      | Add 2 mL of FACS Buffer, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant.                | -               | 4°C              |
| 7. Resuspend       | Resuspend the final cell pellet in 300-500 µL of FACS Buffer for                                             | -               | -                |



acquisition on the flow cytometer.

Note: It is critical to titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[16]

## **Part 3: Data Analysis and Gating Strategy**

A sequential gating strategy is essential for accurately identifying lymphocyte subsets and quantifying CD39 expression.[17]

- Time Gate: First, plot a time parameter against Forward Scatter (FSC) to exclude any
  potential clogs or fluctuations in flow rate during acquisition, ensuring data quality.[18]
- Singlet Gate: Gate on single cells using FSC-Area vs. FSC-Height to exclude doublets and larger aggregates.[18][19]
- Live Cell Gate: Use the viability dye to gate on the live (dye-negative) population, as dead cells can non-specifically bind antibodies.[16][20]
- Lymphocyte Gate: From the live singlet population, identify lymphocytes based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.[19][21]
- Identify T, B, and NK Cells:
  - From the lymphocyte gate, plot CD3 vs. CD19 to separate T cells (CD3+) and B cells (CD19+).
  - Gate on the CD3-negative population and plot CD56 to identify NK cells (CD3-CD56+).
- Identify T Cell Subsets:
  - From the CD3+ T cell gate, plot CD4 vs. CD8 to distinguish Helper T cells (CD4+) from Cytotoxic T cells (CD8+).[19][21]
- Analyze CD39 Expression: Create plots showing CD39 expression for each of the identified parent populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells). Use Fluorescence



Minus One (FMO) controls to accurately set the gate for CD39 positivity.[18]

This systematic approach allows for the precise quantification of the percentage of CD39-expressing cells within each major lymphocyte population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What are CD39 agonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Cluster of Differentiation 39 (CD39) and Purinergic Signaling Pathway in Viral Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD39 Expression on T Lymphocytes Correlates With Severity of Disease in Patients With Chronic Lymphocytic Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD39 and CD73 in immunity and inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD39 and CD73 in immunity and inflammation [arpi.unipi.it]
- 7. Frontiers | The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy [frontiersin.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. REGULATION OF THE T-CELL RESPONSE BY CD39 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced expression of CD39 and CD73 on T cells in the regulation of anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of NK cells and CD39 in the immunological control of tumor metastases PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. innate-pharma.com [innate-pharma.com]
- 15. file.elabscience.com [file.elabscience.com]



- 16. Flow Cytometry Sample Preparation: Best Practices | KCAS Bio [kcasbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Flow Cytometry Analysis of CD39
   Expression in Lymphocytes]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12385734#flow-cytometry-analysis-of-cd39-expression-in-lymphocytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com